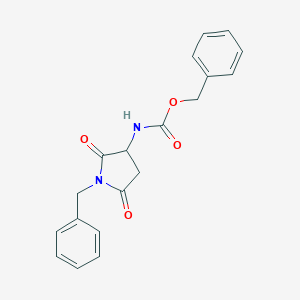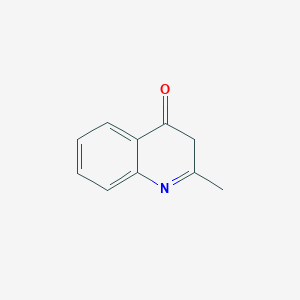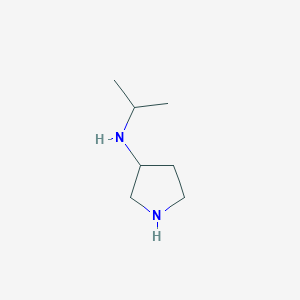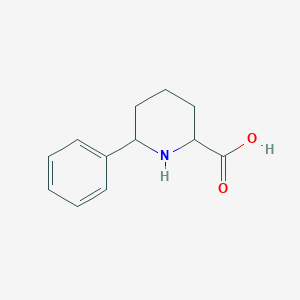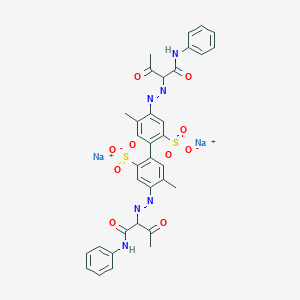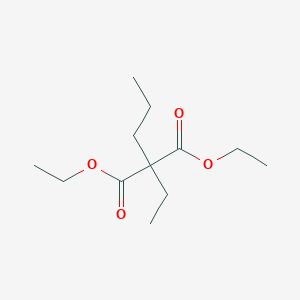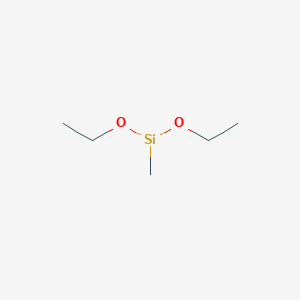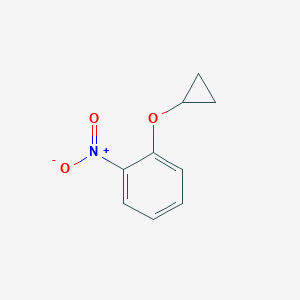
1-Cyclopropoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This organic compound is a nitrobenzene derivative that contains a cyclopropoxy group. The cyclopropoxy group is a three-membered ring that is highly strained, making it a valuable building block for the synthesis of various complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2-nitrobenzene is not fully understood. However, it is believed that the cyclopropoxy group in this compound can undergo various chemical reactions, such as ring-opening reactions and cycloaddition reactions, which can lead to the formation of various complex organic molecules.
Effets Biochimiques Et Physiologiques
There is limited information available regarding the biochemical and physiological effects of 1-Cyclopropoxy-2-nitrobenzene. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopropoxy-2-nitrobenzene has several advantages for lab experiments. This compound is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, the cyclopropoxy group in this compound is highly reactive and can undergo various chemical reactions, making it an ideal building block for the synthesis of various complex organic molecules. However, the limitations of this compound include its limited solubility in common organic solvents and its relatively high cost compared to other building blocks.
Orientations Futures
There are several future directions for the research and development of 1-Cyclopropoxy-2-nitrobenzene. One potential application of this compound is in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, the cyclopropoxy group in this compound can be used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Conclusion:
In conclusion, 1-Cyclopropoxy-2-nitrobenzene is a valuable building block for the synthesis of various complex organic molecules. This compound has several advantages for lab experiments, including its ease of synthesis and high reactivity. Additionally, this compound has several potential applications in the field of organic synthesis, pharmaceuticals, and agrochemicals. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Applications De Recherche Scientifique
1-Cyclopropoxy-2-nitrobenzene has been extensively studied for its potential applications in the field of organic synthesis. The cyclopropoxy group in this compound is highly reactive and can undergo various chemical reactions, making it an ideal building block for the synthesis of various complex organic molecules. Additionally, the nitro group in this compound can be easily reduced to an amine group, which further expands its potential applications in organic synthesis.
Propriétés
Numéro CAS |
1243285-53-1 |
|---|---|
Nom du produit |
1-Cyclopropoxy-2-nitrobenzene |
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7H,5-6H2 |
Clé InChI |
DIVIIFDAYPYCMH-UHFFFAOYSA-N |
SMILES |
C1CC1OC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1CC1OC2=CC=CC=C2[N+](=O)[O-] |
Synonymes |
1-cyclopropoxy-2-nitrobenzene |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)
